Methyl-clostediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-clostediol, also known as 4-chloro-17α-methylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It is a derivative of clostebol, modified to enhance its anabolic properties while reducing androgenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-clostediol can be synthesized through several chemical pathways. One common method involves the chlorination of 17α-methyltestosterone, followed by hydroxylation at the 17β position. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of hazardous chemicals in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens (chlorine, bromine) or alkyl halides
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine gas, bromine in carbon tetrachloride, alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Formation of 4-chloro-17α-methylandrost-4-en-3,17-dione.
Reduction: Formation of 4-chloro-17α-methylandrost-4-en-17β-ol.
Substitution: Formation of various halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth and protein synthesis in cellular models.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing supplements, although its use is regulated due to potential health risks .
Mechanism of Action
Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .
Comparison with Similar Compounds
Clostebol: The parent compound, less potent than methyl-clostediol.
Methylclostebol: Another derivative with similar anabolic properties but different pharmacokinetics.
Chlorodehydromethylandrostenediol: A related compound with distinct chemical and biological properties .
Uniqueness: this compound is unique due to its specific modifications that enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications, although its use is strictly regulated .
Properties
CAS No. |
35937-40-7 |
---|---|
Molecular Formula |
C20H31ClO2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1 |
InChI Key |
FWWFNYYTZPIJFZ-KYPBWNNHSA-N |
SMILES |
CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |
Isomeric SMILES |
C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O |
Canonical SMILES |
CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |
Synonyms |
(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.